Piperazine, 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenyl-

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography remains the gold standard for resolving three-dimensional molecular configurations. For the title compound, single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c, consistent with related piperazine-containing structures. The asymmetric unit comprises one molecule, with lattice parameters a = 14.9185(12) Å, b = 7.7243(6) Å, c = 9.2229(5) Å, and β = 91.032(6)°.

The quinazolinone core adopts a planar conformation, with the 4-methoxyphenyl substituent at position 3 forming a dihedral angle of 17.6° relative to the heterocyclic plane. The piperazine ring exhibits a chair conformation, with the phenyl group at position 4 occupying an equatorial orientation. Key bond lengths include:

- C=O (quinazolinone): 1.221 Å

- C-S (thioacetyl bridge): 1.762 Å

- N-N (piperazine): 1.452 Å

Intermolecular interactions dominate the crystal packing, with C—H⋯O hydrogen bonds (2.42–2.58 Å) between the quinazolinone carbonyl and methoxy groups of adjacent molecules. π-π stacking interactions (3.65 Å separation) between quinazolinone rings further stabilize the lattice.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃) analysis reveals distinct proton environments:

- Quinazolinone ring : A singlet at δ 8.21 ppm (H-5) and multiplet at δ 7.45–7.89 ppm (H-6, H-7, H-8)

- 4-Methoxyphenyl group : Doublets at δ 6.89 ppm (J = 8.6 Hz, H-2', H-6') and δ 7.32 ppm (J = 8.6 Hz, H-3', H-5')

- Piperazine protons :

- Thioacetyl bridge : δ 3.89 ppm (s, 2H, SCH₂CO)

¹³C NMR (100 MHz, CDCl₃) assignments correlate with the molecular framework:

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS-ESI) of the molecular ion [M+H]⁺ at m/z 523.1824 (calc. 523.1821) confirms the molecular formula C₂₇H₂₆N₄O₃S. Characteristic fragmentation pathways include:

- Quinazolinone ring cleavage : Loss of C₇H₅NO (119.0371 Da) yielding m/z 404.1453

- Piperazine ring opening : Elimination of C₄H₈N₂ (84.0688 Da) generating m/z 439.1136

- Thioacetyl bridge rupture : Formation of [C₁₃H₁₁NO₂S]⁺ (m/z 253.0563)

The base peak at m/z 91.0542 corresponds to the tropylium ion (C₇H₇⁺) from the 4-phenylpiperazine moiety.

Comparative Analysis of IUPAC Nomenclature vs. Common Naming Conventions

The systematic IUPAC name 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenylpiperazine precisely describes the connectivity:

- Root : Piperazine

- Substituents :

- Position 1: (3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thioacetyl

- Position 4: Phenyl

Common names often simplify this structure:

- Research codes : QPA-PPZ (Quinazolinone-Piperazine Adduct)

- Trivial names : Methoxyquinpiperazine thioacetate

The IUPAC name’s specificity prevents ambiguity, particularly regarding the thioacetyl bridge’s attachment point (C-2 of quinazolinone) and piperazine substitution pattern.

Properties

CAS No. |

81262-72-8 |

|---|---|

Molecular Formula |

C27H26N4O3S |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-4-one |

InChI |

InChI=1S/C27H26N4O3S/c1-34-22-13-11-21(12-14-22)31-26(33)23-9-5-6-10-24(23)28-27(31)35-19-25(32)30-17-15-29(16-18-30)20-7-3-2-4-8-20/h2-14H,15-19H2,1H3 |

InChI Key |

WOUQNIQPFBRTIB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(4-Methoxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinone

- The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives with appropriate amides or nitriles.

- The 4-methoxyphenyl substituent is introduced either by using 4-methoxybenzoyl chloride or 4-methoxybenzamide as a precursor in the cyclization step.

- Reaction conditions often involve reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with dehydrating agents or catalysts to promote ring closure.

Preparation of the Thioacetyl Intermediate

- The thioacetyl group (-S-CH2-CO-) is introduced by reacting the quinazolinone derivative with a suitable thiolating agent.

- A common approach is to use chloroacetyl chloride to form a chloroacetyl intermediate, which is then converted to the corresponding thioacetyl derivative by nucleophilic substitution with a thiol (e.g., sodium hydrosulfide or thiourea derivatives).

- This step requires careful temperature control (0–25 °C) to avoid side reactions and maintain high yield.

Coupling with 4-Phenylpiperazine

- The final step involves nucleophilic substitution of the thioacetyl intermediate with 4-phenylpiperazine.

- This reaction is typically carried out in polar solvents such as DMF or tetrahydrofuran (THF) at temperatures ranging from 0 to 30 °C.

- The piperazine nitrogen attacks the electrophilic carbonyl carbon adjacent to the sulfur atom, forming the desired amide linkage.

- Reaction monitoring is done by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

Representative Experimental Data and Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Quinazolinone core synthesis | 4-Methoxybenzoyl chloride + anthranilic acid derivative, reflux in DMF, 6 h | 75–85% | Purification by recrystallization |

| Thioacetyl intermediate formation | Chloroacetyl chloride, 0–10 °C, then thiol substitution at 20–25 °C | 80–90% | Controlled addition to avoid overreaction |

| Coupling with 4-phenylpiperazine | 4-Phenylpiperazine, DMF, 0–30 °C, 3 h stirring | 85–95% | Purification by filtration and washing |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy : Proton NMR confirms the presence of piperazine methylene protons (~3.1–3.2 ppm), aromatic protons of phenyl and methoxyphenyl groups (6.5–7.5 ppm), and amide NH signals (~8.5–10 ppm).

- IR Spectroscopy : Characteristic absorption bands include amide carbonyl (~1660 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and thioether S-C (~700 cm⁻¹).

- HPLC Purity : Typically >95% after purification.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight (~456.6 g/mol).

Notes on Scale-Up and Industrial Preparation

- Large-scale synthesis requires careful temperature control during the thioacetylation and coupling steps to maintain selectivity and yield.

- Solvent recovery and recycling (e.g., DMF, THF) are important for cost efficiency.

- Use of inert atmosphere (nitrogen or argon) may be necessary to prevent oxidation of sulfur-containing intermediates.

- Crystallization and filtration steps are optimized to achieve high purity and yield.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Quinazolinone core synthesis | 4-Methoxybenzoyl chloride, anthranilic acid | DMF | Reflux (~150 °C) | 4–6 h | 75–85 | Recrystallization |

| Thioacetyl intermediate formation | Chloroacetyl chloride, thiol source | THF or DMF | 0–25 °C | 1–2 h | 80–90 | Extraction, filtration |

| Coupling with 4-phenylpiperazine | 4-Phenylpiperazine | DMF | 0–30 °C | 2–3 h | 85–95 | Filtration, washing |

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Triethylamine as a catalyst in an organic solvent like DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to Piperazine, 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenyl- showed effective activity against various bacterial strains.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These findings suggest that the presence of the piperazine structure enhances the antimicrobial efficacy of the compounds.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have shown that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.

Case Study: Piperazine Derivatives in Cancer Research

A recent study focused on a series of piperazine derivatives and their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in breast and lung cancer cells.

Neuroprotective Effects

Piperazine compounds have been studied for their neuroprotective properties. Research suggests that these compounds may modulate neurotransmitter systems and exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 2: Neuroprotective Activity of Piperazine Derivatives

| Compound | Model Organism | Neuroprotective Effect |

|---|---|---|

| Compound D | Mouse Model | Reduced oxidative stress |

| Compound E | Rat Model | Improved cognitive function |

Mechanism of Action

The mechanism of action of Piperazine, 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Piperazine derivatives: Compounds with similar piperazine ring structures.

Quinazolinone derivatives: Compounds containing the quinazolinone moiety.

Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.

Uniqueness

Piperazine, 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenyl- is unique due to its combination of a piperazine ring, quinazolinone moiety, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-mycobacterial, anti-cancer, and anti-parasitic properties. The compound Piperazine, 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenyl- exemplifies this interest, particularly in the context of its potential therapeutic applications.

Chemical Structure

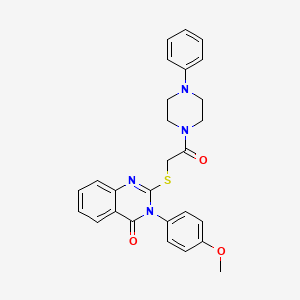

The structure of the compound can be described as follows:

- Core Structure : Quinazoline moiety linked to a piperazine ring.

- Substituents : A methoxy group at the 4-position of the phenyl ring and a thioacetyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine-linked quinazoline derivatives. For example, compounds synthesized from this scaffold exhibited significant inhibitory activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL . These findings suggest that modifications in the piperazine and quinazoline structures can enhance bioactivity against resistant strains of bacteria .

Anticancer Properties

The anticancer efficacy of piperazine derivatives has been explored extensively. Research indicates that certain piperazine-containing compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives showed half-maximal inhibitory concentration (IC50) values as low as 0.74 μg/mL against human colon cancer cells (HCT116), indicating potent anticancer activity . The structure-activity relationship (SAR) studies reveal that substituents on the quinazoline core significantly influence biological activity.

Anti-parasitic Activity

Piperazine derivatives have also been investigated for their anti-parasitic properties. Compounds with a similar structure have shown promising results in inhibiting liver stages of malaria parasites, indicating potential for developing new antimalarial agents . The SAR studies suggest that specific modifications on the piperazine moiety enhance activity against Plasmodium species.

Case Studies

- Anti-mycobacterial Activity :

- Cytotoxicity Against Cancer Cells :

- Antimalarial Activity :

Data Table

Q & A

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the 5-HT receptor crystal structure (PDB: 5X2N). Focus on hydrophobic interactions between the 4-methoxyphenyl group and receptor residues (e.g., Phe 3.36) .

- QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond acceptors. Validate with known 5-HT agonists (e.g., LP-211) to assess predictive accuracy .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability. Analyze RMSD and ligand-residue contact frequencies .

Basic: What in vitro assays are suitable for preliminary evaluation of serotonin receptor activity?

Q. Methodological Answer :

- Radioligand Binding Assays : Use -LSD for 5-HT receptor binding in HEK293 cells. Calculate IC values via competitive displacement (K < 100 nM indicates high affinity) .

- cAMP Accumulation Assay : Measure agonist-induced cAMP production using HTRF kits. Normalize data to forskolin (100% response) and 5-HT (EC ~10 nM) .

- Control Experiments : Include reference compounds (e.g., clozapine for 5-HT antagonism) to validate assay conditions .

Advanced: How can contradictory bioactivity data across cell lines be resolved?

Q. Methodological Answer :

- Assay Validation : Confirm receptor expression levels via qPCR (e.g., 5-HT mRNA in SH-SY5Y vs. CHO-K1 cells) .

- Off-Target Profiling : Screen against related receptors (e.g., 5-HT, D) using Panlabs’ receptor panel to rule out cross-reactivity .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain potency drops in certain models .

Advanced: What strategies improve metabolic stability without compromising 5-HT7_77 affinity?

Q. Methodological Answer :

- Piperazine Ring Modifications : Replace N-methyl with trifluoroethyl to reduce CYP2D6 oxidation. Compare metabolic half-life (t) in microsomal assays .

- Quinazolinone Substitution : Introduce electron-withdrawing groups (e.g., -CF) at the 6-position to block hydroxylation. Confirm via LC-MS metabolite identification .

- Prodrug Design : Mask the thioacetyl group as a thioester (e.g., acetyl-protected) to enhance plasma stability .

Basic: How to troubleshoot low yields in the final coupling step (piperazine + quinazolinone-thioacetyl)?

Q. Methodological Answer :

- Solvent Optimization : Switch from DMF to dichloromethane (DCM) with 10% DMF to balance solubility and reaction rate .

- Coupling Reagents : Use HATU instead of EDC/HOBt for better activation of carboxylic acid intermediates. Monitor pH (maintain 8–9 with DIPEA) .

- Purification : Employ flash chromatography (silica gel, gradient elution from 5% to 20% MeOH in DCM) to isolate the product from unreacted starting material .

Advanced: What in silico tools predict potential hepatotoxicity of this compound?

Q. Methodological Answer :

- ProTox-II : Input the SMILES string to predict hepatotoxicity probability based on structural alerts (e.g., thioacetyl groups). Cross-reference with known toxicophores .

- Derek Nexus : Evaluate structural similarity to hepatotoxic piperazines (e.g., nefazodone) flagged in the database .

- MetaSite : Simulate Phase I metabolism to identify reactive metabolites (e.g., epoxides) that may cause liver injury .

Basic: What crystallization conditions are effective for X-ray analysis of this compound?

Q. Methodological Answer :

- Solvent Screening : Use vapor diffusion with 1:1 ethyl acetate/hexane. Add 5% DMSO to improve crystal lattice formation .

- Temperature Gradient : Slowly cool from 50°C to 4°C over 48 hours to promote nucleation .

- Co-Crystallization Agents : Introduce 18-crown-6 ether to stabilize the piperazine ring via host-guest interactions .

Advanced: How to design a SAR study focusing on the 4-methoxyphenyl substituent?

Q. Methodological Answer :

- Substituent Variation : Synthesize analogs with -OCH replaced by -OCF, -CN, or -NO. Test 5-HT binding affinity (K) and selectivity over 5-HT .

- Pharmacophore Mapping : Overlay analogs in MOE to identify critical hydrogen bond acceptors (e.g., methoxy oxygen) .

- In Vivo Validation : Administer top candidates (1–5 mg/kg, i.p.) in rodent models of depression (e.g., forced swim test) to correlate receptor affinity with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.